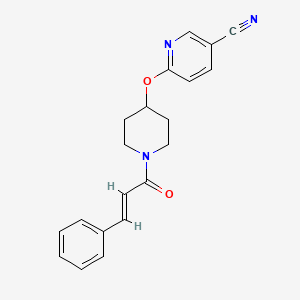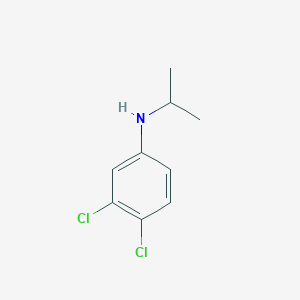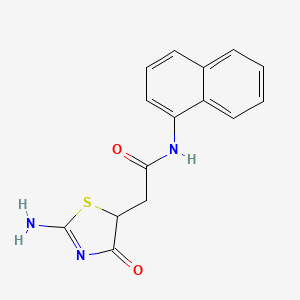![molecular formula C22H25N7O4S B2363807 1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 673439-39-9](/img/structure/B2363807.png)
1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzoxazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring . Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzoxazole derivatives have been found to exhibit various biological activities, suggesting they may undergo a range of chemical reactions in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Antibacterial Applications
Benzoxazole derivatives have been studied for their antibacterial properties . They have shown activity against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in these compounds has been associated with improved antimicrobial activity .
Antifungal Applications
Similar to their antibacterial properties, benzoxazole derivatives also exhibit antifungal activities . They have been tested against fungal strains like Candida albicans and Aspergillus niger, showing promising results which could lead to the development of new antifungal agents .
Anticancer Applications
One of the most significant applications of benzoxazole derivatives is in the field of cancer research . These compounds have been evaluated for their efficacy against various cancer cell lines, including human colorectal carcinoma (HCT116). Some derivatives have shown comparable or even superior activity to standard chemotherapy drugs like 5-fluorouracil .
Anti-inflammatory Applications
Benzoxazole derivatives are known to possess anti-inflammatory properties . This makes them potential candidates for the treatment of inflammatory diseases and conditions, providing a basis for the development of new anti-inflammatory drugs .
Antiparkinson Applications
The benzoxazole core structure has been linked to antiparkinsonian activity . This suggests that derivatives of this compound could be explored as therapeutic agents for the treatment of Parkinson’s disease, offering an alternative to current treatments .
Inhibition of Hepatitis C Virus
Benzoxazole derivatives have been identified as inhibitors of the Hepatitis C virus . This application is particularly important given the global impact of Hepatitis C and the need for effective antiviral drugs .
Melatonin Receptor Antagonism
These compounds have also been associated with melatonin receptor antagonistic effects . This could have implications for the treatment of sleep disorders and the regulation of circadian rhythms .
Amyloidogenesis Inhibition
Lastly, benzoxazole derivatives have been studied for their ability to inhibit amyloidogenesis . This is a process involved in the development of neurodegenerative diseases like Alzheimer’s, making these compounds potential agents in the fight against such conditions .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O4S/c1-26-18-16(19(31)27(2)22(26)32)29(20(25-18)28-9-7-13(8-10-28)17(23)30)11-12-34-21-24-14-5-3-4-6-15(14)33-21/h3-6,13H,7-12H2,1-2H3,(H2,23,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOAVUNMWLCICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2363729.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2363730.png)
![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)
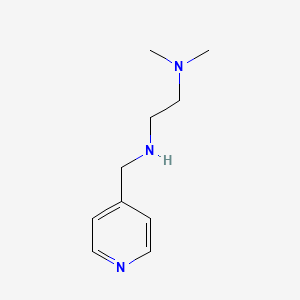
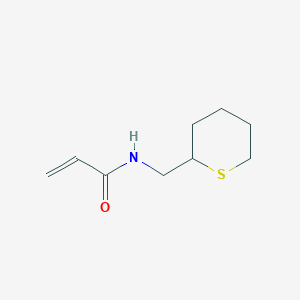
![3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2363734.png)

![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)
